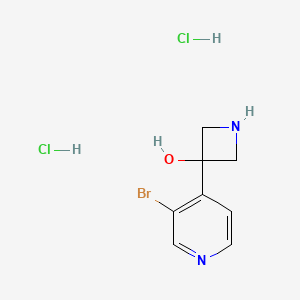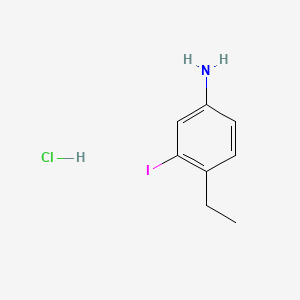
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C17H19BrN2O2 and a molecular weight of 363.2490 . This compound is characterized by the presence of a tert-butyl group, a bromoquinoline moiety, and an azetidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 7-bromoquinoline with tert-butyl 3-azetidine-1-carboxylate under specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoquinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cellular processes. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Tert-butyl3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The presence of the bromoquinoline moiety in this compound makes it unique and may contribute to its distinct biological activities.
Propriétés
Formule moléculaire |
C17H19BrN2O2 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H19BrN2O2/c1-17(2,3)22-16(21)20-9-12(10-20)14-7-5-11-4-6-13(18)8-15(11)19-14/h4-8,12H,9-10H2,1-3H3 |
Clé InChI |
SWJBWYFBWBPIBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2=NC3=C(C=CC(=C3)Br)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



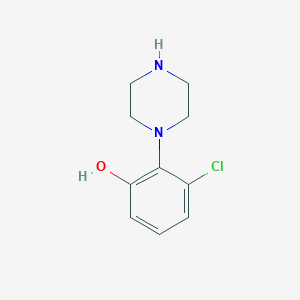
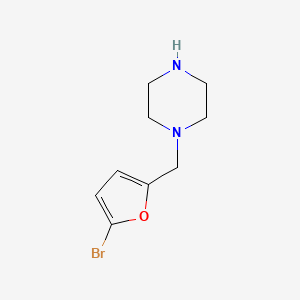

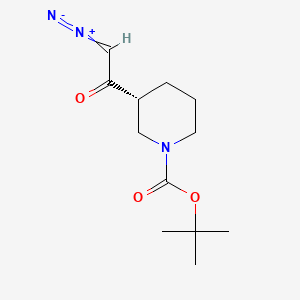
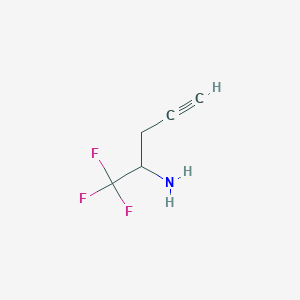
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)

![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
